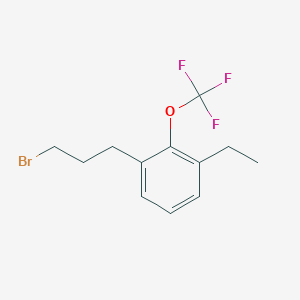![molecular formula C11H11N3O3 B14070584 [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1209266-96-5](/img/structure/B14070584.png)
[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is an organic compound that features a triazole ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with an iminoester hydrochloride in absolute ethanol.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated acetic acid under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The phenoxy group can be reduced under hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols in the presence of sulfuric acid or other strong acids.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Esterified acetic acid derivatives.
Scientific Research Applications
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- (2-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetic acid
- [4-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid hydrochloride
- 3,5-di(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring is particularly notable for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Properties
CAS No. |
1209266-96-5 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[4-(3-methyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H11N3O3/c1-8-13-12-7-14(8)9-2-4-10(5-3-9)17-6-11(15)16/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
XMQILBXCDMPIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN1C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


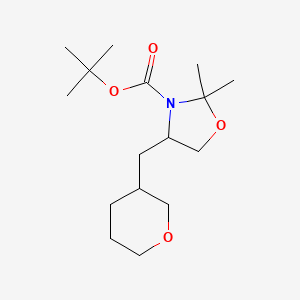




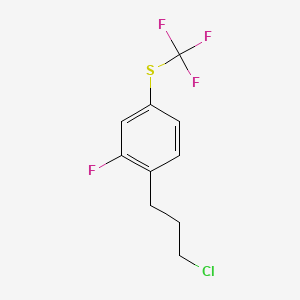
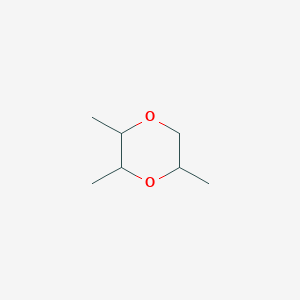

![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
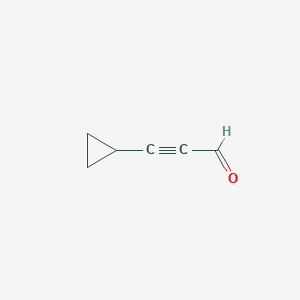
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
